![molecular formula C8H13N3O B1409067 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole CAS No. 1850688-85-5](/img/structure/B1409067.png)
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole
Übersicht
Beschreibung
Azetidines are four-membered heterocyclic compounds containing nitrogen. They are known to be a part of many pharmacologically active substances . Pyrazoles are another class of organic compounds with a five-membered ring, which contains two nitrogen atoms. They are a part of many therapeutic drugs .
Synthesis Analysis
The synthesis of azetidine derivatives often involves the reaction of a suitable precursor with a nitrogen source. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .
Molecular Structure Analysis
The molecular structure of azetidine and pyrazole derivatives can be confirmed using various spectroscopic techniques such as 1H, 13C, 15N, and 77Se NMR spectroscopy, as well as HRMS and elemental analysis .
Chemical Reactions Analysis
Azetidine and pyrazole derivatives can undergo various chemical reactions. For instance, a newly functionalized heterocyclic amino acid was obtained via [3+2] cycloaddition .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidine and pyrazole derivatives can be determined using various techniques. For instance, the molecular weight of a similar compound, 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride, is 224.13 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole and its derivatives have been investigated for their antibacterial properties. Research by Chopde et al. (2012) found that azetidinone analogues displayed promising antibacterial activities against various bacterial strains. This was established through the synthesis and characterization of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which showed effectiveness against selected microorganisms (Chopde, Meshram, & Pagadala, 2012).
Antimicrobial Properties
Further research by Rai et al. (2009) synthesized novel oxadiazoles derived from 1H-pyrazole and evaluated their antimicrobial activities. These compounds were found to exhibit significant antibacterial activity, particularly against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Synthesis and Evaluation for Biological Activities
Al-Smaisim (2012) synthesized new azetidin-2-one derivatives incorporating 1H-pyrazole and evaluated their biological activity. These compounds exhibited good antibacterial activity against several bacterial species, highlighting the potential of these derivatives in developing new antibacterial agents (Al-Smaisim, 2012).
Antidiabetic and Renoprotective Activities
A study by Abeed, Youssef, & Hegazy (2017) on benzazole, thiazolidinone, and azetidin-2-one derivatives linked to pyrazole, demonstrated significant antihyperglycemic and renoprotective activities. This study suggests potential applications in diabetes and kidney protection (Abeed, Youssef, & Hegazy, 2017).
Anti-Inflammatory and Analgesic Activities
Antre et al. (2011) synthesized pyrazolone derivatives and evaluated their anti-inflammatory, analgesic, and antipyretic activities. These compounds, with pyrazolone and amino pyrimidine moieties, exhibited activities nearly similar to standard drugs, suggesting their potential in treating inflammation and pain (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Safety And Hazards
The safety and hazards of azetidine and pyrazole derivatives can vary widely depending on their specific structure and functional groups. For instance, 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride has hazard statements H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPULIBJOUIWDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-[2-(trifluoromethoxy)ethyl]amine hydrochloride](/img/structure/B1408984.png)
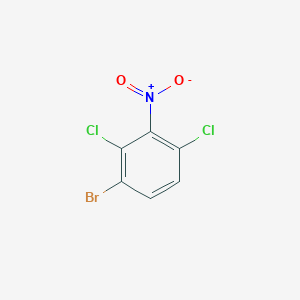
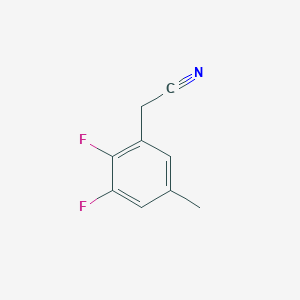

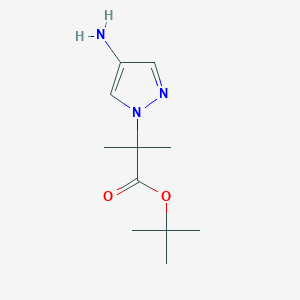
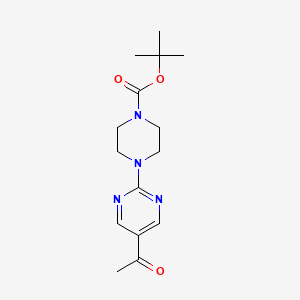
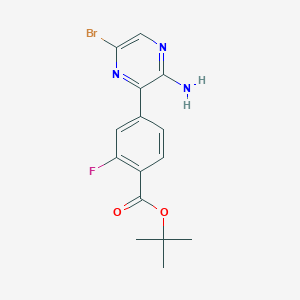
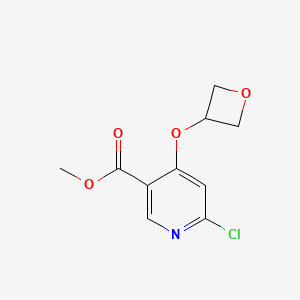
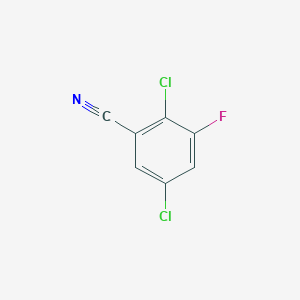
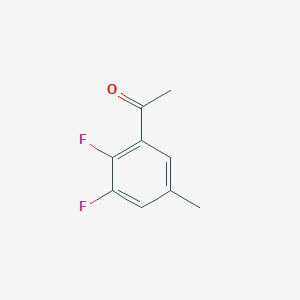
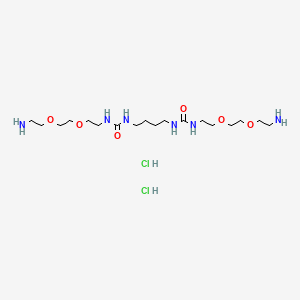
![6-benzyl-3-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1409004.png)
![2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone](/img/structure/B1409006.png)
![6-Chloro-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409007.png)